Ungeremine
Overview
Description
Ungeremine is a betaine-type alkaloid isolated from plants such as Nerine bowdenii and Pancratium maritimum . It is of significant pharmacological interest due to its potential as an acetylcholinesterase inhibitor, making it relevant in the context of Alzheimer’s disease . Additionally, this compound has been investigated for its bactericidal properties .
Mechanism of Action
Mode of Action
Ungeremine acts as a topoisomerase poison , inducing double-strand breaks in DNA by stabilizing the linkage between topoisomerase IIβ and DNA . It interferes with the enzymatic activity of human topoisomerases, impairing the activity of both human and bacterial topoisomerases . Remarkably, this compound was found to largely increment the DNA cleavage promoted by bacterial topoisomerase IA .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication process . By targeting topoisomerases, this compound interferes with the normal unwinding and rewinding of DNA strands, which is crucial for DNA replication and transcription . This disruption can lead to the inhibition of cell growth and division, particularly in cancer cells .
Pharmacokinetics
These formulations, which form ionic complexes with this compound, have been shown to improve its circulation characteristics and bioavailability . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of cell death in targeted cells. By causing double-strand breaks in DNA, this compound can lead to apoptosis, or programmed cell death . This makes this compound a potential candidate for anticancer and antibacterial therapies .
Biochemical Analysis
Biochemical Properties
Ungeremine plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. Notably, it acts as an inhibitor of acetylcholinesterase, with an IC50 value of 0.35 µM . Additionally, this compound functions as a topoisomerase poison, inducing double-strand breaks in DNA by stabilizing the linkage between topoisomerase IIβ and DNA . It also inhibits the relaxation of supercoiled DNA by human topoisomerase I and IIα, as well as Escherichia coli topoisomerase I and IV .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It inhibits the growth of multiple cancer cell lines, including HL-60, MOLT-4, K562, U937, and LXFL 529L cells, with IC50 values ranging from 0.7 to 2.5 µM . This compound influences cell function by inducing apoptosis, ferroptosis, necroptosis, and autophagy in CCRF-CEM leukemia cells . Furthermore, it affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its cytotoxic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with topoisomerases and acetylcholinesterase. By stabilizing the linkage between topoisomerase IIβ and DNA, this compound induces double-strand breaks, leading to DNA damage and cell death . It also inhibits the relaxation of supercoiled DNA by topoisomerases, further contributing to its cytotoxic effects . Additionally, this compound inhibits acetylcholinesterase, affecting neurotransmission and potentially leading to neurotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to four years . Over time, this compound’s cytotoxic effects on cancer cells remain consistent, although long-term studies are needed to fully understand its degradation and long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces tumor growth in a GXF251L mouse xenograft model . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as acetylcholinesterase and topoisomerases . These interactions affect metabolic flux and metabolite levels, contributing to its diverse biological activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization plays a crucial role in its activity and function, contributing to its cytotoxic effects on cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ungeremine can be synthesized through various methods. One approach involves the extraction from plant sources followed by purification using preparative high-performance liquid chromatography (HPLC) . Another method includes the formulation of this compound in polylactic acid and polyethylene glycol nanofibers, which allows for controlled release .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification processes such as centrifugal partition chromatography (CPC) and HPLC . The use of biopolymers for encapsulation and controlled release is also explored in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Ungeremine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like selenium dioxide.
Reduction: Specific reduction reactions have not been extensively documented.
Substitution: Substitution reactions involving this compound are less common but possible under specific conditions.
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
Ungeremine has diverse applications in scientific research:
Comparison with Similar Compounds
Lycobetaine: Another phenanthridine alkaloid with similar acetylcholinesterase inhibitory properties.
Galanthamine: A well-known acetylcholinesterase inhibitor used in Alzheimer’s disease treatment.
Lycorine: Shares structural similarities with ungeremine and exhibits similar biological activities.
Uniqueness of this compound: this compound is unique due to its dual role as an acetylcholinesterase inhibitor and a topoisomerase poison .
Properties
IUPAC Name |
5,7-dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-11-3-9-1-2-17-7-10-4-14-15(20-8-19-14)6-12(10)13(5-11)16(9)17/h3-7H,1-2,8H2/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQOXFIPAAMFAU-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=CC3=CC4=C(C=C3C5=CC(=CC1=C52)O)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12NO3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61221-41-8 (acetate salt) | |
Record name | Ungeremine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002121122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50175439 | |
Record name | Ungeremine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121-12-2 | |
Record name | Ungeremine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ungeremine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002121122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ungeremine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ungeremine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EVC5B2RPS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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